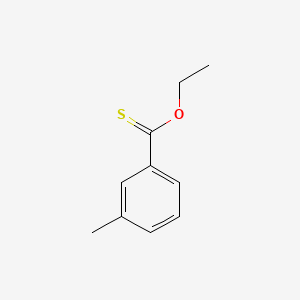
O-Ethyl 3-methylbenzene-1-carbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl 3-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of an ethyl group attached to the oxygen atom, a methyl group attached to the benzene ring, and a carbothioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 3-methylbenzene-1-carbothioate typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
O-Ethyl 3-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
O-Ethyl 3-methylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O-Ethyl 3-methylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- O-Methyl 3-methylbenzene-1-carbothioate
- O-Ethyl 4-methylbenzene-1-carbothioate
- O-Ethyl 3-chlorobenzene-1-carbothioate
Uniqueness
O-Ethyl 3-methylbenzene-1-carbothioate is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
64559-07-5 |
|---|---|
分子式 |
C10H12OS |
分子量 |
180.27 g/mol |
IUPAC 名称 |
O-ethyl 3-methylbenzenecarbothioate |
InChI |
InChI=1S/C10H12OS/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI 键 |
LKTWGIIIVOSLTM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=S)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


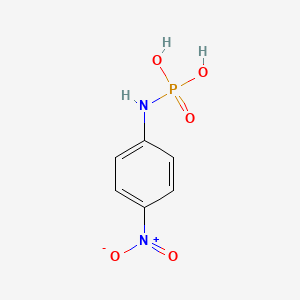
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
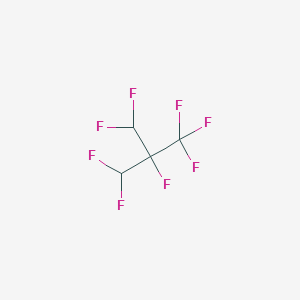
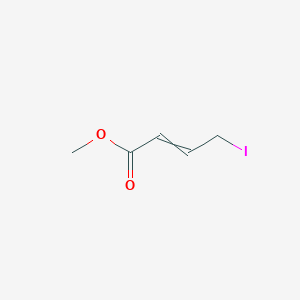


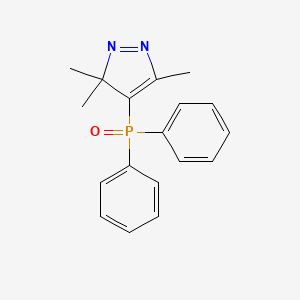
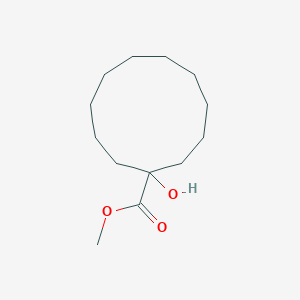
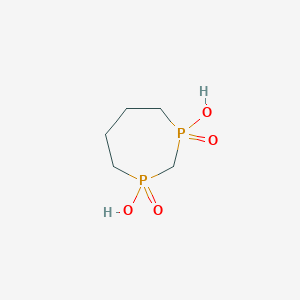
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
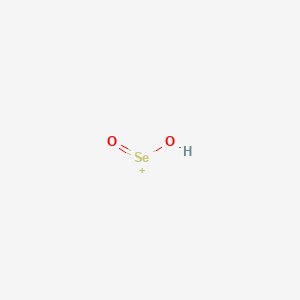
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
